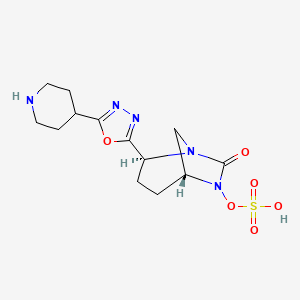
Antibacterial agent 34
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibacterial agent 34 is a synthetic compound designed to combat bacterial infections. It is part of a broader class of antibacterial agents that target specific bacterial processes to inhibit growth or kill bacteria. This compound has shown promise in various applications due to its potent antibacterial properties and relatively low toxicity to human cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Antibacterial agent 34 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. The process often starts with the preparation of a core structure, followed by functionalization to introduce specific antibacterial groups. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Antibacterial agent 34 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Antibacterial agent 34 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study antibacterial mechanisms and develop new antibacterial agents.
Biology: Investigated for its effects on bacterial cell walls and membranes, as well as its interactions with bacterial enzymes.
Medicine: Explored as a potential treatment for bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: Utilized in the development of antibacterial coatings and materials for medical devices and surfaces.
Wirkmechanismus
The mechanism of action of Antibacterial agent 34 involves targeting specific bacterial processes. It may inhibit bacterial cell wall synthesis, disrupt membrane integrity, or interfere with protein synthesis. The compound binds to molecular targets such as enzymes or ribosomal subunits, leading to the inhibition of essential bacterial functions and ultimately causing bacterial cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfonamides: These compounds also inhibit bacterial growth by targeting specific enzymes involved in folate synthesis.
Penicillins: These antibiotics inhibit bacterial cell wall synthesis, leading to cell lysis.
Tetracyclines: These compounds inhibit protein synthesis by binding to the bacterial ribosome.
Uniqueness
Antibacterial agent 34 is unique in its specific molecular structure and mechanism of action, which may offer advantages over other antibacterial agents in terms of efficacy and reduced resistance development. Its ability to target multiple bacterial processes simultaneously makes it a versatile and potent antibacterial agent.
Eigenschaften
Molekularformel |
C13H19N5O6S |
|---|---|
Molekulargewicht |
373.39 g/mol |
IUPAC-Name |
[(2S,5R)-7-oxo-2-(5-piperidin-4-yl-1,3,4-oxadiazol-2-yl)-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate |
InChI |
InChI=1S/C13H19N5O6S/c19-13-17-7-9(18(13)24-25(20,21)22)1-2-10(17)12-16-15-11(23-12)8-3-5-14-6-4-8/h8-10,14H,1-7H2,(H,20,21,22)/t9-,10+/m1/s1 |
InChI-Schlüssel |
XWPOCWHEQTTXMA-ZJUUUORDSA-N |
Isomerische SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C3=NN=C(O3)C4CCNCC4 |
Kanonische SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C3=NN=C(O3)C4CCNCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


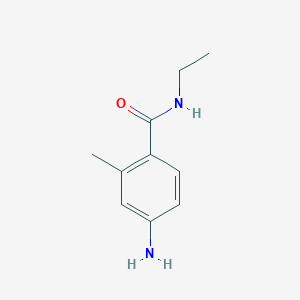
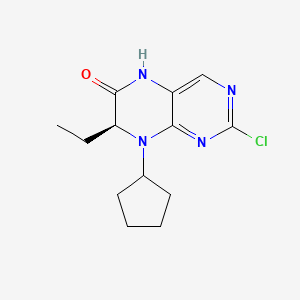
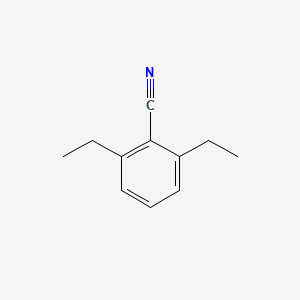
![(2R,3R,5S)-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B13910536.png)
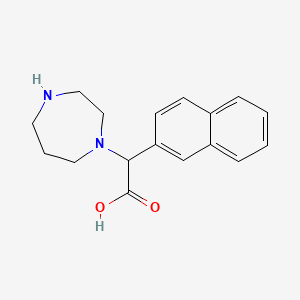
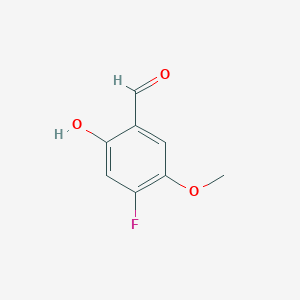
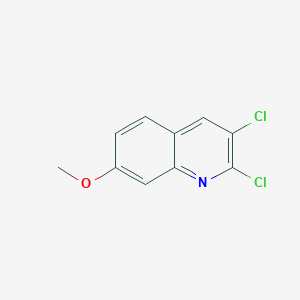
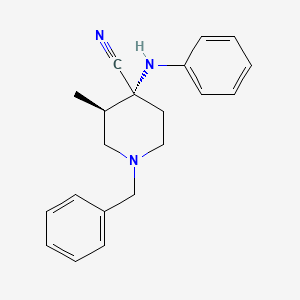
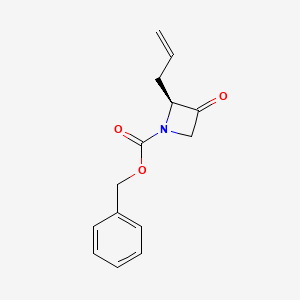
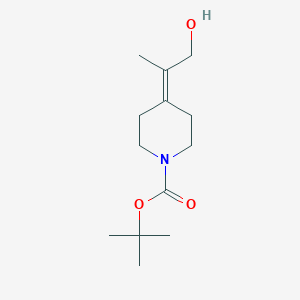

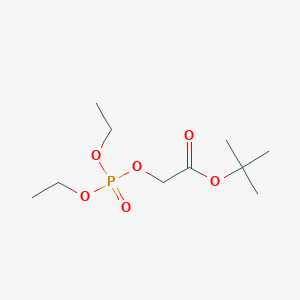

![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[[[(2S)-2-[[(2R)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]propanoyl]amino]propanoyl]amino]propanoyl]amino]methylsulfanyl]hexanoyl-methylamino]propanoate](/img/structure/B13910615.png)
